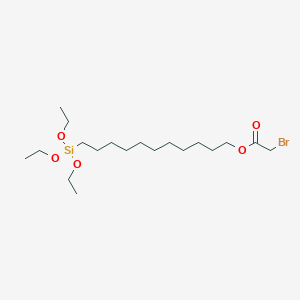
11-(Triethoxysilyl)undecyl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Triethoxysilyl)undecyl bromoacetate is a chemical compound that belongs to the class of organosilanes It is characterized by the presence of a triethoxysilyl group attached to an undecyl chain, which is further linked to a bromoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Triethoxysilyl)undecyl bromoacetate typically involves a multi-step process. One common method starts with the reaction of 11-bromoundecanoic acid with triethoxysilane in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of high-purity reagents and precise control of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
11-(Triethoxysilyl)undecyl bromoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of silane-based coatings and materials.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Platinum or palladium catalysts are often employed in the initial synthesis steps.
Solvents: Organic solvents such as toluene or dichloromethane are typically used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include substituted derivatives where the bromoacetate group is replaced by other functional groups, as well as siloxane-based materials formed through hydrolysis and condensation reactions.
Scientific Research Applications
11-(Triethoxysilyl)undecyl bromoacetate has a wide range of applications in scientific research:
Surface Modification: It is used to modify the surface properties of materials, enhancing their hydrophobicity, adhesion, and compatibility with other substances.
Material Science: The compound is employed in the synthesis of advanced materials, including nanocomposites and hybrid organic-inorganic materials.
Organic Synthesis:
Biomedical Applications: Research has explored its potential in drug delivery systems and as a component in bioactive coatings for medical devices.
Mechanism of Action
The mechanism of action of 11-(Triethoxysilyl)undecyl bromoacetate involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds These reactions enable the compound to form stable coatings and materials with enhanced properties
Comparison with Similar Compounds
Similar Compounds
11-(Triethoxysilyl)undecyl methanimine: This compound has a similar structure but contains a methanimine group instead of a bromoacetate group.
11-(Triethoxysilyl)undecanoic acid: This compound features a carboxylic acid group instead of a bromoacetate group.
Uniqueness
11-(Triethoxysilyl)undecyl bromoacetate is unique due to the presence of both a triethoxysilyl group and a bromoacetate group, which confer distinct reactivity and functionality. The combination of these groups allows for versatile applications in surface modification, material science, and organic synthesis, making it a valuable compound in various research fields.
Properties
CAS No. |
663171-34-4 |
|---|---|
Molecular Formula |
C19H39BrO5Si |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
11-triethoxysilylundecyl 2-bromoacetate |
InChI |
InChI=1S/C19H39BrO5Si/c1-4-23-26(24-5-2,25-6-3)17-15-13-11-9-7-8-10-12-14-16-22-19(21)18-20/h4-18H2,1-3H3 |
InChI Key |
ZFQKMQLSYIBPPN-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCOC(=O)CBr)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12527445.png)
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-](/img/structure/B12527461.png)
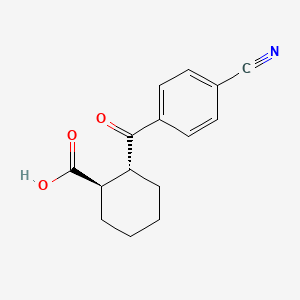
![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)
![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)
![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)
![2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B12527492.png)
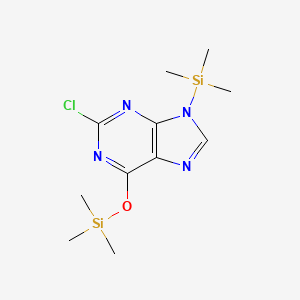
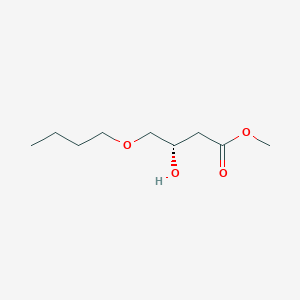
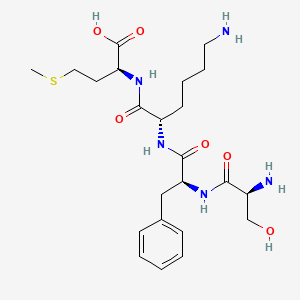
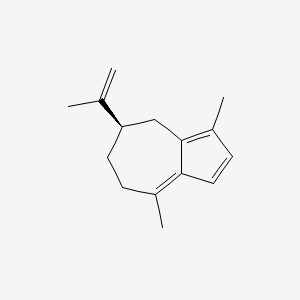
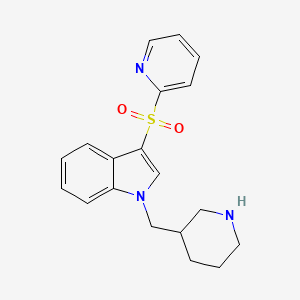
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)
![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
